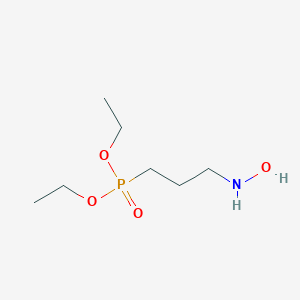











|
REACTION_CXSMILES
|
[OH-:1].[Na+].CO.[CH2:5]([O:7][P:8]([CH2:13][CH2:14][CH2:15]Br)(=[O:12])[O:9][CH2:10][CH3:11])[CH3:6].Cl.[NH2:18]O>O>[CH2:5]([O:7][P:8]([CH2:13][CH2:14][CH2:15][NH:18][OH:1])(=[O:12])[O:9][CH2:10][CH3:11])[CH3:6] |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
25.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OP(OCC)(=O)CCCBr
|
|
Name
|
|
|
Quantity
|
55.6 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Type
|
CUSTOM
|
|
Details
|
shaken out three times with 60 ml toluene in each case (the toluene phase
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
with cooling with ice
|
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
|
Type
|
STIRRING
|
|
Details
|
then shaken out with chloroform (1× with 90 ml, 2× with 50 ml in each case)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The slightly yellowy chloroform phase was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering of the dehydrating agent the solution
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OP(OCC)(=O)CCCNO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0728 mol | |
| AMOUNT: MASS | 15.43 g | |
| YIELD: PERCENTYIELD | 74.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |